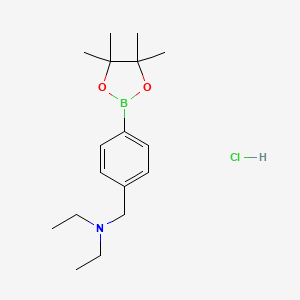
4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride
説明
“4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride” is a chemical compound that is a derivative of phenylboronic acid . It is an aryl boronic acid ester that is majorly used in organic synthesis .
Synthesis Analysis
The synthesis of this compound can involve the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C14H22BNO2 . The molecular weight of the compound is 247.14 .Chemical Reactions Analysis
This compound can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .Physical And Chemical Properties Analysis
The physical form of this compound is solid . The SMILES string representation of the compound is CC1©C©©OB(C2=CC=C(N©C)C=C2)O1 .科学的研究の応用
1. Pharmacokinetics and Metabolism
The compound has been part of pharmacokinetic studies, where its absorption, distribution, metabolism, and excretion (ADME) are investigated in various biological systems. For example, studies on related compounds have explored the biliary elimination, plasma concentration, and time course of radioactivity, shedding light on the pharmacokinetic properties of such compounds (Neidlein et al., 1989).
2. Mechanism of Action
Research has focused on understanding the biological mechanism of action of phenylboronic acid derivatives. For instance, the antispasmodic activity of substituted benzhydryl derivatives, including compounds with structural similarities to 4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride, has been studied, indicating their pharmacological effects and potential therapeutic applications (Sacra & McColl, 1960).
3. Application in Drug Delivery Systems
Some studies have explored the application of phenylboronic acid derivatives in drug delivery systems. For example, pH and glucose dual-responsive injectable hydrogels using phenylboronic-modified chitosan have been developed, which can incorporate protein drugs and live cells, showing potential as bioactive dressings for diabetic wound healing (Zhao et al., 2017).
4. Chemical Modification and Synthesis
The chemical modification of compounds structurally similar to 4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride has been researched extensively. These studies involve the synthesis of novel compounds and the exploration of their potential anti-inflammatory, antitumor, or anticonvulsant activities, providing insights into the versatility of such compounds in various therapeutic areas (Rabea et al., 2006; Fu, 2004; Eddington et al., 2003).
5. Potential in Treatment of Metabolic Disorders
Research on compounds structurally related to 4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride indicates their potential in treating metabolic disorders. For instance, the synthesis and structure-activity relationship studies of certain derivatives have shown potent antihyperglycemic effects in animal models, suggesting their role in correcting hyperglycemia by selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation (H317) and should be handled with personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .
将来の方向性
特性
IUPAC Name |
N-ethyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2.ClH/c1-7-19(8-2)13-14-9-11-15(12-10-14)18-20-16(3,4)17(5,6)21-18;/h9-12H,7-8,13H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPFYZSWFZZGIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride | |
CAS RN |
2096340-36-0 | |
| Record name | Benzenemethanamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



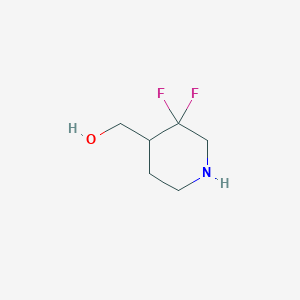
![Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-](/img/structure/B1396192.png)
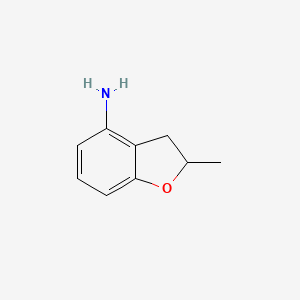
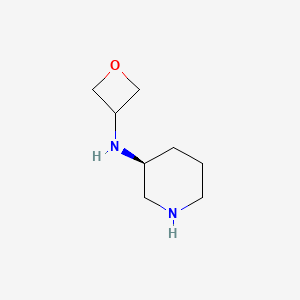
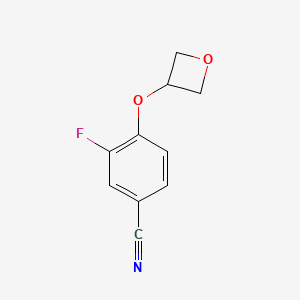
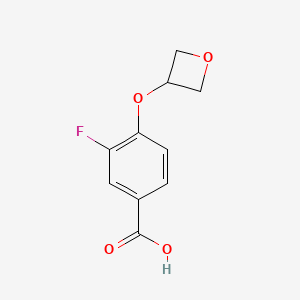
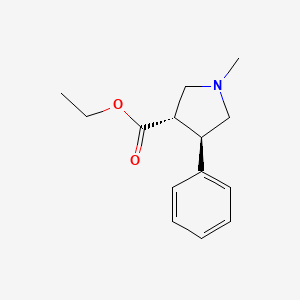
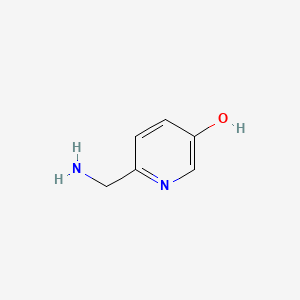
![8-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1396203.png)
![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1396204.png)
![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1396205.png)
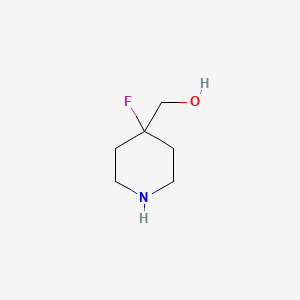
![1H-Imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1396207.png)
![cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one](/img/structure/B1396212.png)